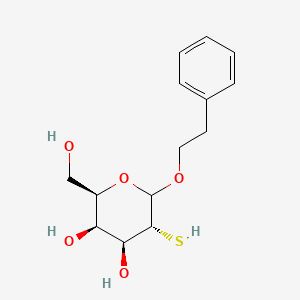![molecular formula C25H36O3P2 B15061869 di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B15061869.png)
di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is a complex organophosphorus compound It features a unique structure that includes tert-butyl groups, a phenoxy group, and a dihydrobenzo[d][1,3]oxaphosphol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide typically involves multiple steps. One common approach is the reaction of a suitable phosphine precursor with tert-butyl groups and a phenoxy substituent under controlled conditions. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture sensitivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar principles used in laboratory synthesis are scaled up for industrial applications, with additional considerations for safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide has several scientific research applications:
Organic Synthesis: It is used as a ligand in catalytic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Catalysis: The compound serves as a catalyst in various chemical transformations, including hydrogenation and cross-coupling reactions.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Pharmaceutical Research: The compound’s structure makes it a candidate for drug development and medicinal chemistry studies.
作用机制
The mechanism of action of di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide involves its ability to coordinate with metal centers in catalytic processes. The tert-butyl and phenoxy groups provide steric and electronic effects that influence the reactivity and selectivity of the compound in various reactions. The dihydrobenzo[d][1,3]oxaphosphol ring plays a crucial role in stabilizing the compound and enhancing its catalytic properties .
相似化合物的比较
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another organophosphorus compound with tert-butyl groups, used as an antioxidant in polymers.
Di-tert-butyl(2’-methylbiphenyl-2-yl)phosphine: A related compound with similar steric properties, used in catalysis.
Uniqueness
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct reactivity and selectivity in catalytic processes, making it valuable for specialized applications in organic synthesis and material science .
属性
分子式 |
C25H36O3P2 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
(2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-phenoxy-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C25H36O3P2/c1-23(2,3)29-21-19(27-18-14-11-10-12-15-18)16-13-17-20(21)28-22(29)30(26,24(4,5)6)25(7,8)9/h10-17,22H,1-9H3/t22-,29-/m0/s1 |
InChI 键 |
PNRHAZMBIFGULH-ZTOMLWHTSA-N |
手性 SMILES |
CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C |
规范 SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


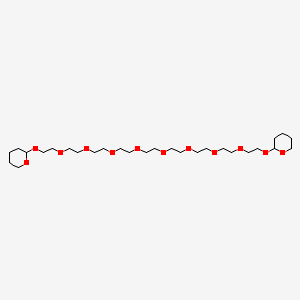
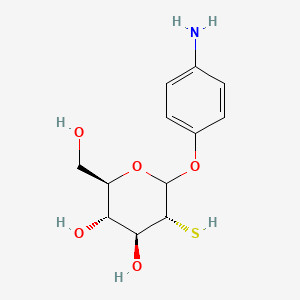
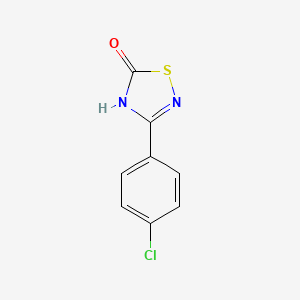
![[[(1Z)-1-(3-Chlorophenyl)-1-propenyl]oxy](1,1-dimethylethyl)dimethyl-silane; 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]benzene](/img/structure/B15061800.png)
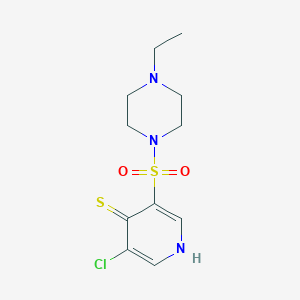
![2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15061816.png)


![2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B15061849.png)
![(3aR,6S,8aS)-2-benzyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B15061853.png)

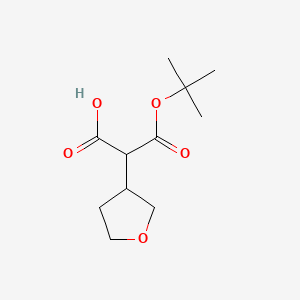
![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)
